

Application Notes and Protocols for Environmental Monitoring of Disperse Blue 291

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Compound of Interest

Compound Name: Disperse blue 291

Cat. No.: B15555903

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Introduction

Disperse Blue 291 is a synthetic azo dye extensively used in the textile industry for coloring polyester and other synthetic fibers. Due to incomplete exhaustion during the dyeing process and inadequate wastewater treatment, residues of **Disperse Blue 291** can be released into the environment, leading to the contamination of water bodies and sediments. Growing concerns over the potential toxicological effects of this dye on aquatic ecosystems and human health necessitate robust and reliable methods for its environmental monitoring.

These application notes provide a summary of the known toxicological data for **Disperse Blue 291**, detailed protocols for its detection and quantification in various environmental matrices, and an overview of a key signaling pathway involved in the cellular response to its exposure.

Data Presentation

Toxicological Data Summary

The following table summarizes the available quantitative toxicological data for **Disperse Blue 291**.

Endpoint	Organism/Cell Line	Concentration/Dose	Observed Effect	Reference
Genotoxicity (Comet Assay)	Human HepG2 cells	$\geq 400 \mu\text{g/mL}$	Increase in comet tail length, indicating DNA damage.	[1]
Mutagenicity (Micronucleus Test)	Human HepG2 cells	$\geq 400 \mu\text{g/mL}$	Increased frequency of micronuclei, indicating chromosomal damage.	[1]
Cytotoxicity	Human HepG2 cells	200 - 1000 $\mu\text{g/mL}$	Decreased cell viability with increasing concentration.	[1]
Genotoxicity (Micronucleus Test)	Swiss mice (in vivo)	50 mg/kg body weight (oral)	Increased frequency of micronucleated polychromatic erythrocytes in bone marrow.	[2]
Acute Aquatic Toxicity	Fish (species not specified)	LC50 = 0.0675 mg/L (96 hours)	Lethal concentration for 50% of the test population.	[3]

Environmental Occurrence Data

The following table presents available data on the concentration of **Disperse Blue 291** detected in environmental samples. Data on the environmental occurrence of this specific dye is limited, highlighting the need for further monitoring studies.

Environmental Matrix	Location	Concentration Range (µg/L)	Reference
River Water	Piracicaba River, Brazil	Detected (concentration not specified)	

Experimental Protocols

Protocol 1: Analysis of Disperse Blue 291 in Water Samples by SPE-LC-MS/MS

This protocol describes a method for the extraction and quantification of **Disperse Blue 291** from water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established procedures for the analysis of disperse azo dyes in aqueous matrices.[\[4\]](#)[\[5\]](#)[\[6\]](#)

1. Sample Collection and Preservation:

- Collect water samples in amber glass bottles to prevent photodegradation.
- Store samples at 4°C and analyze within 48 hours.

2. Solid-Phase Extraction (SPE):

- **Cartridge Conditioning:** Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- **Sample Loading:** Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
- **Cartridge Washing:** Wash the cartridge with 5 mL of deionized water to remove interfering substances.
- **Drying:** Dry the cartridge under vacuum for 10-15 minutes.

- Elution: Elute the retained **Disperse Blue 291** with 10 mL of a methanol:acetonitrile (1:1, v/v) mixture.

3. LC-MS/MS Analysis:

- Instrument: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- LC Column: C18 column (e.g., 2.1 mm x 100 mm, 3.5 μ m).
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient Elution:
 - 0-1 min: 30% B
 - 1-10 min: 30% to 95% B
 - 10-12 min: 95% B
 - 12.1-15 min: 30% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μ L.
- MS/MS Detection: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ions for **Disperse Blue 291** will need to be determined by direct infusion of a standard solution.

4. Quantification:

- Prepare a calibration curve using standard solutions of **Disperse Blue 291** in the mobile phase.

- Quantify the concentration in the sample extracts by comparing the peak area to the calibration curve.

Protocol 2: Analysis of Disperse Blue 291 in Sediment Samples by Ultrasonic Extraction and HPLC-DAD

This protocol outlines a method for the extraction of **Disperse Blue 291** from sediment samples using ultrasonic extraction, followed by analysis with High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This method is adapted from general procedures for the extraction of organic pollutants from solid matrices.

1. Sample Preparation:

- Air-dry the sediment sample in the dark to a constant weight.
- Sieve the dried sediment through a 2 mm mesh to remove large debris.
- Homogenize the sieved sediment.

2. Ultrasonic Extraction:

- Weigh 10 g of the homogenized sediment into a glass centrifuge tube.
- Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.
- Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
- Centrifuge the sample at 3000 rpm for 10 minutes.
- Decant the supernatant into a clean flask.
- Repeat the extraction process two more times with fresh solvent.
- Combine the supernatants.

3. Extract Cleanup and Concentration:

- Concentrate the combined extract to approximately 1 mL using a rotary evaporator at 40°C.

- Transfer the concentrated extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.

4. HPLC-DAD Analysis:

- Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.
- LC Column: C18 column (e.g., 4.6 mm x 150 mm, 5 μ m).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection: Monitor the absorbance at the maximum wavelength of **Disperse Blue 291** (to be determined from a standard).

5. Quantification:

- Prepare a calibration curve using standard solutions of **Disperse Blue 291** in acetonitrile.
- Quantify the concentration in the sample extracts by comparing the peak area to the calibration curve.

Protocol 3: Analysis of Disperse Blue 291 in Biota (Fish Tissue)

This protocol provides a method for the extraction and analysis of **Disperse Blue 291** in fish tissue, adapted from a general procedure for the determination of dyes in aquaculture.^[7]

1. Sample Preparation:

- Homogenize fish tissue samples with a high-speed blender.
- Weigh 5 g of the homogenized tissue into a centrifuge tube.

2. Extraction:

- Add 10 mL of acetonitrile to the tissue sample.
- Vortex for 1 minute.
- Add 5 g of anhydrous sodium sulfate to remove water.
- Vortex for another minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant.

3. Extract Cleanup (Dispersive SPE):

- Transfer the supernatant to a new centrifuge tube containing 150 mg of PSA (primary secondary amine) sorbent and 900 mg of anhydrous magnesium sulfate.
- Vortex for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Collect the supernatant for analysis.

4. LC-MS/MS Analysis:

- Follow the LC-MS/MS conditions as described in Protocol 1.

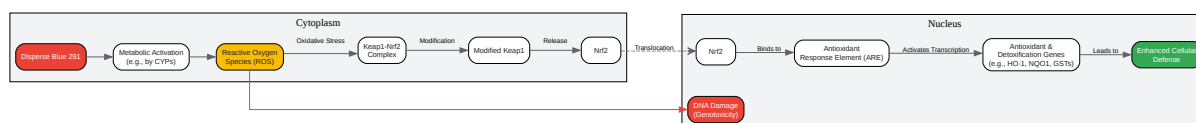
5. Quantification:

- Prepare matrix-matched calibration standards by spiking blank fish tissue extract with known concentrations of **Disperse Blue 291**.
- Quantify the concentration in the sample extracts by comparing the peak area to the matrix-matched calibration curve.

Signaling Pathway and Experimental Workflows

Genotoxicity and Oxidative Stress Response Pathway

Exposure to **Disperse Blue 291**, an aminoazobenzene azo dye, can lead to genotoxicity, which is often linked to the induction of oxidative stress. A key cellular defense mechanism against oxidative stress is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Upon exposure to oxidative stressors, such as reactive oxygen species (ROS) that can be generated during the metabolic activation of azo dyes, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression to combat the oxidative damage.

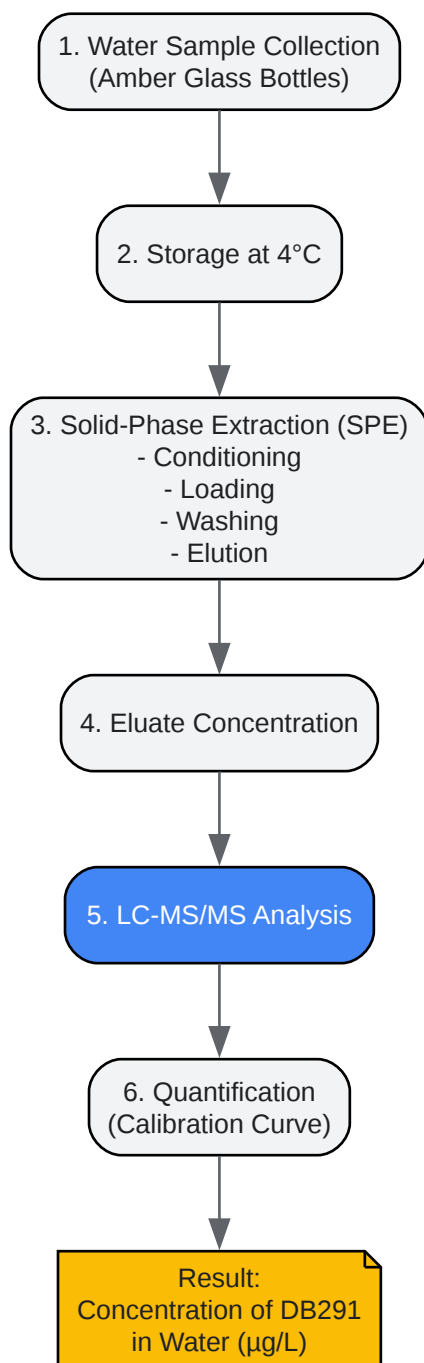


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Caption: Keap1-Nrf2 pathway activation in response to **Disperse Blue 291**-induced oxidative stress.

Experimental Workflow for Water Analysis

The following diagram illustrates the logical flow of the experimental protocol for analyzing **Disperse Blue 291** in water samples.

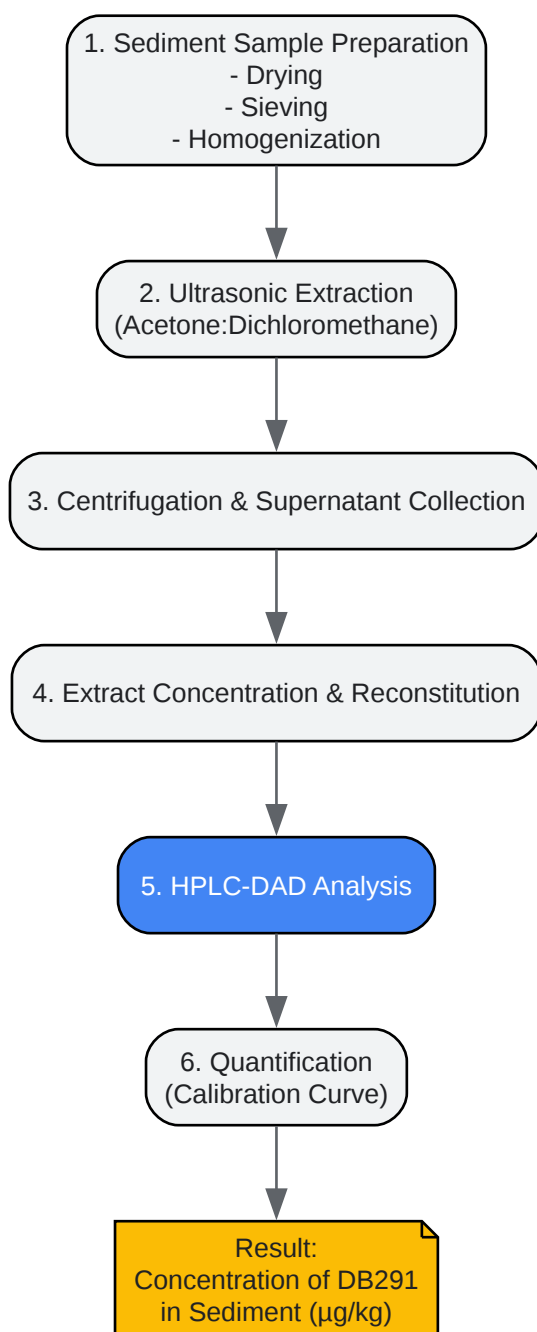


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Caption: Workflow for the analysis of **Disperse Blue 291** in water samples.

Experimental Workflow for Sediment Analysis

The following diagram illustrates the logical flow of the experimental protocol for analyzing **Disperse Blue 291** in sediment samples.

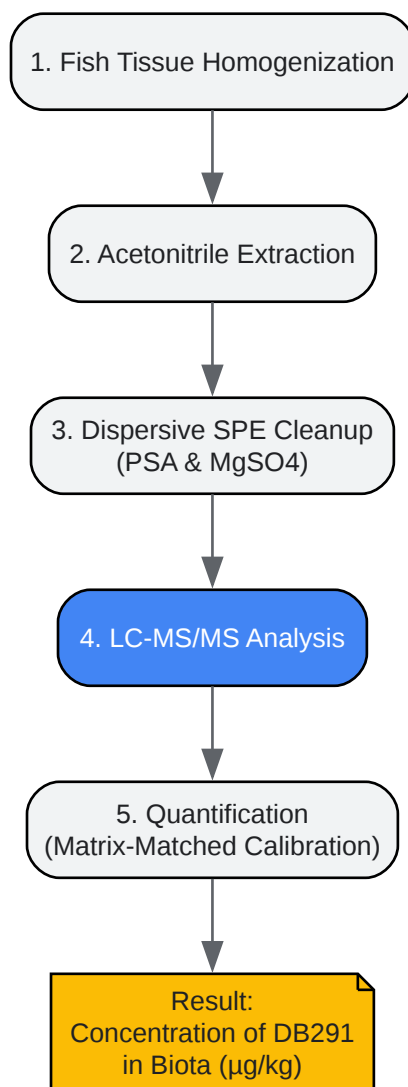


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Caption: Workflow for the analysis of **Disperse Blue 291** in sediment samples.

Experimental Workflow for Biota Analysis

The following diagram illustrates the logical flow of the experimental protocol for analyzing **Disperse Blue 291** in biota samples.



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Caption: Workflow for the analysis of **Disperse Blue 291** in biota samples.

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